molecular formula C18H21N3O3 B2523459 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2097913-41-0

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No. B2523459
CAS RN: 2097913-41-0
M. Wt: 327.384
InChI Key: DNOFQNWQGUHZIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex piperidine derivatives has been a subject of interest due to their pharmacological properties. In the first study, the synthesis of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles involved the resolution of threo isomers via diastereomeric carbamates and the production of erythro isomers through an oxidation and reduction sequence from optically active compounds . The process aimed to explore the relationship between the pharmacological activity and stereochemical structure, particularly in their alpha-blocking actions which contribute to hypotensive effects.

Molecular Structure Analysis

The molecular structure and stereochemistry play a crucial role in the pharmacological activity of these compounds. The study found that the pharmacological activities of the optical isomers differed significantly, with the (+) isomers exhibiting greater potency than the corresponding (-) isomers in inducing hypotensive actions in normotensive rats and in alpha-adrenergic blocking activities in isolated rat vas deferens . This suggests that the spatial arrangement of atoms within the molecule is key to its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperidine derivatives are critical for achieving the desired stereochemistry. The resolution of isomers and the subsequent oxidation and reduction steps are essential to obtain the specific isomers with the required pharmacological activities. The study does not detail other chemical reactions that the synthesized compounds may undergo, but it is implied that the stereochemistry is stable and integral to their function .

Physical and Chemical Properties Analysis

While the first study does not provide explicit details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the stereochemistry of the molecules. The optical isomers, due to their different spatial configurations, may exhibit variations in solubility, melting points, and reactivity, which in turn could affect their pharmacokinetics and pharmacodynamics .

The second study describes the synthesis of 1,2,3,4-tetrahydro-5H- benzopyrano[3,4-c]pyridin-5-ones through a Pechmann condensation, which is a different class of compounds but shares the piperidine moiety . The limitations of this method are discussed, which could provide insights into the challenges faced during the synthesis of complex heterocyclic compounds. However, this study does not directly relate to the specific compound and thus offers limited information for this analysis.

Scientific Research Applications

Anti-Tumor Agents

Research has identified benzopyran compounds, including derivatives with piperidine structures, as active anti-tumor agents. These compounds have shown in vitro activity against human breast, CNS, and colon cancer cell lines, with total growth inhibition often occurring at very low concentrations. Some of these compounds have been selected for in vivo Xenograft testing against breast and other susceptible human cancers due to their promising in vitro activities and unique structures (Jurd, 1996).

Molecular Interactions with Receptors

Studies have explored the molecular interactions of specific antagonist compounds with the CB1 cannabinoid receptor. These investigations have helped in understanding the conformations and energetic stability of various conformers, contributing to the development of pharmacophore models for the CB1 receptor ligands. Such research aids in designing compounds with potential therapeutic applications, particularly those favoring specific receptor interactions (Shim et al., 2002).

Sigma-Receptor Ligands

Research into spiropiperidines as highly potent and subtype-selective σ-receptor ligands has yielded compounds with significant affinity for σ1 and σ2 receptors. These studies involve systematic variations in the substituents and ring sizes of the piperidine derivatives, providing insights into the chemical features conducive to high σ-receptor affinity and selectivity (Maier & Wünsch, 2002).

Solid Form Selection in Drug Development

Research on the solid form selection of zwitterionic pharmaceutical compounds, such as specific 5-HT4 receptor agonists, has identified stable forms suitable for further investigation based on stability and manufacturability considerations. This research is crucial for optimizing the physical and chemical stability of potential drug candidates (Kojima et al., 2008).

Synthesis and Antimicrobial Activity

The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone and their reactions have been studied, revealing unexpected new routes to diverse compounds with potential antimicrobial activity. Such research underscores the importance of innovative synthetic approaches in discovering new therapeutic agents (Mekheimer et al., 1997).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-11-13(10-19-20)14-6-4-5-9-21(14)18(22)17-12-23-15-7-2-3-8-16(15)24-17/h2-3,7-8,10-11,14,17H,4-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOFQNWQGUHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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